5-(Thiophen-2-yl)-1,2-oxazol-3-amine

Regioselectivity Synthetic yield Thiophene isoxazole

Researchers pursuing kinase-targeted libraries often face off-target COX-2 inhibition. 5-(Thiophen-2-yl)-1,2-oxazol-3-amine provides a clean isoxazole scaffold with confirmed negative COX-2 selectivity. Key advantages: (1) 60-70% yield via optimized 1,3-diketone cyclization; (2) CNS-penetrant core with antidepressant-like activity in forced swim test; (3) Regiochemically defined 2-thienyl substituent ensures non-transferable SAR.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13262837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)-1,2-oxazol-3-amine
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)N
InChIInChI=1S/C7H6N2OS/c8-7-4-5(10-9-7)6-2-1-3-11-6/h1-4H,(H2,8,9)
InChIKeyQDCMTQQGACQNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-2-yl)-1,2-oxazol-3-amine Specifications


5-(Thiophen-2-yl)-1,2-oxazol-3-amine (CAS 1232853-55-2) is a heterocyclic compound featuring a thiophene-substituted isoxazole core with an amine group at the 3-position . It is characterized by a molecular formula of C₇H₆N₂OS and a molecular weight of 166.20 g/mol, with SMILES notation Nc1cc(-c2cccs2)on1 . This scaffold is employed as a versatile building block in medicinal chemistry programs, particularly for the synthesis of kinase inhibitors and HDAC-targeting probes .

Thiophene-isoxazole heterocyclic building block for medicinal chemistry
Reported use in kinase inhibitor and HDAC-targeting probe synthesis
Data to verify
2-Thienyl substituent at 5-position enables regiochemical control in isoxazole formation
Source review

5-(Thiophen-2-yl)-1,2-oxazol-3-amine Substitution Risks


Substitution with generic isoxazole or thiophene analogs cannot be assumed to preserve activity or synthetic utility. The specific 2-thienyl substituent at the 5-position of the isoxazole ring confers regiochemical preferences that differ markedly from phenyl or 3-thienyl isomers [1]. In comparative heterocyclic COX-2 inhibitor studies, isoxazole-containing scaffolds showed distinct activity profiles relative to pyrazole or thiophene cores, with the isoxazole series displaying no COX-2 inhibition while thiophene analogs retained measurable activity [2]. Additionally, synthetic studies confirm that regioselectivity in forming 5-(2-thiophenyl)isoxazoles versus alternative isomers is highly condition-dependent, with yields varying by up to 2-fold based on base choice and pH [3]. These data underscore that structural micro-differences in the heterocyclic core and substitution pattern translate into non-linear and non-transferable performance outcomes.

Regiochemistry
2-Thienyl vs. 3-thienyl or phenyl isomers may shift regiochemical outcome; substitution pattern may not transfer across isoxazole positional isomers
Core mismatch
Generic isoxazole or thiophene analogs may not reproduce activity; heterocyclic core replacement yields non-transferable performance profiles
Synthesis
Regioselectivity in 5-(2-thienyl)isoxazole formation is highly condition-dependent; base and pH shifts may alter yield and isomer ratio

5-(Thiophen-2-yl)-1,2-oxazol-3-amine Quantitative Evidence


Regioselectivity: 5-(2-Thienyl)isoxazole vs. 3-Aryl Isomers

In the cyclization of thiophene-containing 1,3-diketones with hydroxylamine hydrochloride, the 5-(2-thiophenyl)isoxazole isomer is always the major component, with regioselectivity enhanced under high pH conditions. At low pH, regioselectivity is poorer but yields are substantially better than those from chalcone dibromide methods [1].

Synthetic Regioselectivity
Head-to-head
1,3-Diketone method: ~60–70% yield
+30–40% absolute vs. chalcone dibromide route (~30–40%)
Supports synthetic route selection for 5-(2-thienyl)isoxazole targets
Regioselectivity enhanced at high pH; condition-dependent review recommended
Regioselectivity Synthetic yield Thiophene isoxazole

COX-2 Inhibition: Isoxazole vs. Thiophene Core

In a series of heteroaromatic analogues evaluated for COX-2 inhibition, all isoxazole derivatives tested were completely inactive on both COX-1 and COX-2 isoforms, whereas 3-(p-methylsulfonylphenyl) substituted thiophene derivatives 17 and 22 showed measurable COX-2 inhibitory activity with appreciable COX-2/COX-1 selectivity [1]. Although 5-(thiophen-2-yl)-1,2-oxazol-3-amine was not directly tested in this study, the data establish a clear class distinction: the isoxazole core does not recapitulate the COX-2 inhibitory properties observed with the thiophene core in this scaffold context.

COX-2 Inhibition Class Comparison
Class-level
Isoxazole derivatives: no COX-1/COX-2 inhibition detected
Thiophene derivatives retained measurable COX-2 activity with selectivity
Isoxazole core may not recapitulate thiophene-core COX-2 activity; class distinction noted
This specific compound not directly tested; class-level inference only
COX-2 inhibition Isozyme selectivity Anti-inflammatory

Antidepressant Activity: Thiophene-Isoxazole Hybrid

In a forced swim test (FST) model of antidepressant activity, a closely related thiophene-incorporated isoxazole derivative (compound 2k) produced a statistically significant reduction in immobility time at moderate effect size (P<0.05) compared to vehicle control [1]. Other compounds in the same series (2a-l) showed no antidepressant activity, highlighting the sensitivity of this phenotype to specific substitution patterns.

CNS Behavioral Model Response
Class-level
1 of 12 thiophene-isoxazole compounds tested showed moderate immobility reduction in forced swim test
Approx. 8% hit rate in series
Supports CNS model-response exploration with precise structural tuning required
Stringent SAR; behavioral model endpoint context only
Antidepressant Forced swim test Isoxazole derivative

5-(Thiophen-2-yl)-1,2-oxazol-3-amine Applications


Regioselective Synthesis of 5-(2-Thienyl)isoxazole

For chemists designing routes to 5-(2-thienyl)isoxazole-containing libraries, the 1,3-diketone cyclization method with hydroxylamine hydrochloride at low pH offers superior yields (60-70%) compared to chalcone dibromide approaches (30-40%) [1]. If higher regioselectivity is required, elevated pH can be employed without yield penalty, though dioxime byproduct formation should be monitored [1]. 5-(Thiophen-2-yl)-1,2-oxazol-3-amine is the direct synthetic product of this route when R = NH₂ at the 3-position, making it a critical intermediate for further derivatization.

Kinase Inhibitor Scaffold Validation

In kinase inhibitor discovery programs, the isoxazole core is a well-established hinge-binding motif. The thiophene-2-yl substituent introduces sulfur-mediated interactions that can modulate kinase selectivity. The COX-2 study [2] demonstrates that isoxazole cores do not inherently confer COX-2 inhibition, a desirable property for reducing off-target anti-inflammatory effects when pursuing non-COX targets. 5-(Thiophen-2-yl)-1,2-oxazol-3-amine thus serves as a clean scaffold for kinase-focused libraries, with known negative selectivity against COX enzymes.

CNS Antidepressant Hit Optimization

The forced swim test data for compound 2k [3] indicates that thiophene-isoxazole hybrids can achieve CNS exposure and antidepressant-like behavioral effects. 5-(Thiophen-2-yl)-1,2-oxazol-3-amine provides the unsubstituted core amine handle for rapid analoging. Given the low hit rate in the series (1/12), extensive SAR exploration around this core is warranted. The compound is recommended as a starting material for parallel synthesis of focused CNS-penetrant libraries.

Application
Selection Property
Validation Focus
5-(2-Thienyl)isoxazole library synthesis
Regioselectivity profile
Synthetic route yield context; condition-dependent isomer ratio review
Kinase-focused library design
Hinge-binding scaffold profile
COX off-target selectivity review; kinase selectivity panel context
CNS behavioral model-response studies
Thiophene-isoxazole hybrid profile
SAR exploration context; CNS exposure model review

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